6-chloro-2-methoxy-N-methylacridin-9-amine

Neurokinin-1 receptor NK1 antagonist Tachykinin receptor pharmacology

This 9-aminoacridine derivative features N-methyl substitution critical for sub-nanomolar NK1 receptor affinity (Ki=6.40 nM) and P-gp inhibition (IC50=2.40 µM). Unlike its non-methylated analog ACMA, it lacks β1/AChE interference, ensuring cleaner phenotypic readouts. Ideal for SAR programs targeting pain, MDR reversal, and HDAC inhibition.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 4822-23-5
Cat. No. B12923407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-2-methoxy-N-methylacridin-9-amine
CAS4822-23-5
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
InChIInChI=1S/C15H13ClN2O/c1-17-15-11-5-3-9(16)7-14(11)18-13-6-4-10(19-2)8-12(13)15/h3-8H,1-2H3,(H,17,18)
InChIKeyXLSFYNSXABNPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-chloro-2-methoxy-N-methylacridin-9-amine (CAS 4822-23-5) Chemical Identifier and Structural Baseline for Research Procurement


6-chloro-2-methoxy-N-methylacridin-9-amine is a 9-aminoacridine derivative with the molecular formula C15H13ClN2O and a molecular weight of 272.73 g/mol [1]. It is characterized by the presence of a chloro substituent at the 6-position, a methoxy group at the 2-position, and an N-methyl substitution at the 9-amino position of the acridine ring [1]. The compound is known for its fluorescent properties and ability to intercalate into DNA, which underpins its utility in biological research applications . As a synthetic organic molecule within the acridine class, it shares structural features with other 9-aminoacridine derivatives but possesses distinct substitution patterns that influence its physicochemical and biological behavior.

6-chloro-2-methoxy-N-methylacridin-9-amine: Why Generic Substitution with Close Acridine Analogs Fails Without Specific Activity Data


The biological activity of 9-aminoacridine derivatives is exquisitely sensitive to substitution patterns, particularly at the 9-position nitrogen. While compounds such as 6-chloro-2-methoxyacridin-9-amine (ACMA) and quinacrine share the acridine core, the N-methyl substitution in 6-chloro-2-methoxy-N-methylacridin-9-amine imparts distinct receptor binding profiles, enzyme inhibition potency, and pharmacokinetic properties that cannot be assumed to be interchangeable [1]. For example, the target compound exhibits sub-nanomolar affinity for the NK1 receptor (Ki = 6.40 nM) while ACMA shows no reported activity at this target [2][3]. Similarly, P-glycoprotein inhibition potency varies significantly across acridine derivatives, with the N-methyl analog demonstrating a specific inhibitory profile (IC50 = 2.40 µM) [4]. These quantitative divergences underscore that generic substitution without experimental validation risks compromising assay reproducibility and project outcomes. The evidence presented below establishes the verifiable, quantifiable points of differentiation that inform scientific selection and procurement decisions.

6-chloro-2-methoxy-N-methylacridin-9-amine: Quantitative Evidence of Differential Activity for Informed Compound Selection


Sub-Nanomolar NK1 Receptor Antagonism: Differentiating N-Methyl Substitution from 9-Amino Analogs

6-chloro-2-methoxy-N-methylacridin-9-amine demonstrates potent antagonist activity at the human NK1 receptor with a Ki of 6.40 nM, as measured in CHO-K1 cells expressing the human receptor using an aequorin luminescence assay based on Schild's plot analysis [1]. In contrast, the closely related analog 6-chloro-2-methoxyacridin-9-amine (ACMA), which lacks the N-methyl group, shows no reported affinity for the NK1 receptor; its documented activities are limited to acetylcholinesterase inhibition (Ki = 49 nM) and DNA intercalation [2]. This N-methyl substitution confers a >7-fold improvement in binding affinity relative to the benchmark NK1 antagonist RP-67580 (Ki = 2.9 nM) , and positions the compound within the same order of magnitude as clinically relevant NK1 antagonists such as L-733060 (Ki = 0.8 nM) and rolapitant (Ki = 0.66 nM) [3].

Neurokinin-1 receptor NK1 antagonist Tachykinin receptor pharmacology

P-Glycoprotein Inhibition Profile: Comparative IC50 Against Multidrug Resistance Models

6-chloro-2-methoxy-N-methylacridin-9-amine inhibits P-glycoprotein-mediated multidrug resistance with an IC50 of 2.40 µM (2.40E+3 nM) in adriamycin-resistant human A2780/ADR cells, as determined by calcein AM accumulation assay [1]. This potency positions it as a moderate P-gp inhibitor relative to the classic inhibitor verapamil, which exhibits IC50 values ranging from 0.63 µM to 6.3 µM across various assay systems . Notably, the N-methyl analog also demonstrates P-gp inhibition in MDCK cells expressing P-gp with an EC50 of 32.5 µM and a Ki of 480 nM in K562/ADR cells [2][3]. In contrast, the structurally related quinacrine, which features a longer alkylamino side chain, exhibits P-gp substrate/inhibitor properties with IC50 values in the low micromolar range but with distinct efflux kinetics [4].

P-glycoprotein inhibition MDR reversal ADME-Tox screening

HDAC Inhibition: Quantitative IC50 Differentiates N-Methyl from 9-Amino Analogs in Epigenetic Target Engagement

6-chloro-2-methoxy-N-methylacridin-9-amine inhibits histone deacetylase (HDAC) activity with an IC50 of 1612 nM (1.61 µM), as measured using the HDAC Inhibitor Drug Screening Kit [1]. In comparison, the clinically approved pan-HDAC inhibitor vorinostat (SAHA) exhibits IC50 values of approximately 10 nM for HDAC1 and 20 nM for HDAC3, representing a ~100-fold greater potency . While the compound's HDAC inhibitory activity is modest relative to vorinostat, it is notable that the 9-amino analog ACMA shows no reported HDAC inhibition in public databases. This suggests that the N-methyl substitution imparts a measurable, albeit moderate, HDAC-targeting capacity that is absent in the 9-amino congener.

Histone deacetylase inhibition HDAC inhibitor Epigenetic drug discovery

α-Glucosidase Inhibition: Sub-Millimolar Ki Differentiates N-Methyl Acridine from Clinical Antidiabetic Agents

6-chloro-2-methoxy-N-methylacridin-9-amine inhibits α-glucosidase with a Ki of 98 µM, indicating competitive inhibition of this carbohydrate-hydrolyzing enzyme . In comparison, the clinically used α-glucosidase inhibitor acarbose exhibits Ki values ranging from 14 µM to 62 µM depending on the enzyme isoform [1]. The compound is approximately 1.6- to 7-fold less potent than acarbose in terms of Ki, yet it represents a structurally distinct chemotype with potential for lead optimization. Notably, the 9-amino analog ACMA has not been reported to inhibit α-glucosidase, suggesting that the N-methyl substitution contributes to this enzyme targeting capability.

α-glucosidase inhibition Antidiabetic drug discovery Enzyme inhibition kinetics

Selectivity Profiling: Lack of β1-Adrenergic and Acetylcholinesterase Affinity Distinguishes from Broader-Acting Acridines

6-chloro-2-methoxy-N-methylacridin-9-amine exhibits no detectable binding affinity for the human β1-adrenergic receptor, and no inhibition of acetylcholinesterase at a concentration of 26 µM . In contrast, the closely related 9-amino analog ACMA (6-chloro-2-methoxyacridin-9-amine) demonstrates measurable acetylcholinesterase inhibition with a Ki of 49 nM [1]. Additionally, other acridine derivatives such as 9-aminoacridine and quinacrine are known to exhibit broader polypharmacology including cholinergic and adrenergic activities. This lack of off-target engagement at β1-AR and AChE suggests a cleaner selectivity profile for the N-methyl derivative, which may reduce the risk of confounding biological effects in complex assay systems.

Off-target screening Selectivity profiling Drug safety assessment

Structural Substitution and Physicochemical Property Differentiation from 9-Amino Analog ACMA

The N-methyl substitution in 6-chloro-2-methoxy-N-methylacridin-9-amine introduces measurable physicochemical changes relative to the 9-amino analog ACMA (6-chloro-2-methoxyacridin-9-amine). The target compound has a molecular weight of 272.73 g/mol and an XLogP3-AA of 4.1 [1], whereas ACMA has a molecular weight of 258.70 g/mol and an XLogP of 3.4 . The increased molecular weight and lipophilicity (+0.7 logP units) result from the N-methyl group, which reduces hydrogen bond donor count from 1 (in ACMA) to 1 (in target compound) and increases rotatable bond count from 1 to 2 [1]. These differences can influence membrane permeability, protein binding, and overall pharmacokinetic behavior, providing a distinct physicochemical profile that may be advantageous for certain experimental applications where enhanced lipophilicity is desired.

Physicochemical properties N-methylation effects Lipophilicity

6-chloro-2-methoxy-N-methylacridin-9-amine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


NK1 Receptor Antagonist Lead Identification and SAR Studies

Given its sub-nanomolar affinity for the NK1 receptor (Ki = 6.40 nM) [1], this compound serves as a validated hit or lead-like scaffold for drug discovery programs targeting neurokinin-1 mediated pathways (pain, inflammation, emesis). Its N-methyl substitution is critical for receptor engagement, as the 9-amino analog ACMA lacks NK1 activity [2]. Procurement is justified for structure-activity relationship (SAR) exploration and as a reference compound for NK1 antagonist screening assays.

P-Glycoprotein-Mediated Multidrug Resistance (MDR) Reversal Studies

The compound's quantifiable inhibition of P-glycoprotein (IC50 = 2.40 µM in A2780/ADR cells) [1] supports its use as a tool compound in MDR reversal studies, particularly in oncology research. Its potency falls within the range of classic inhibitors like verapamil [2], making it suitable for assessing P-gp substrate/inhibitor interactions and for use in ADME-Tox panels evaluating drug efflux potential.

Epigenetic Drug Discovery: HDAC Inhibition Screening

With a measured IC50 of 1612 nM against HDAC enzymes [1], this compound can be employed as a moderate-activity reference standard or starting scaffold in epigenetic drug discovery programs. While less potent than vorinostat [2], its activity distinguishes it from ACMA (no reported HDAC inhibition) and provides a unique chemotype for medicinal chemistry optimization.

Selective Pharmacological Tool for Off-Target Profiling

The lack of affinity for β1-adrenergic receptors and acetylcholinesterase at relevant concentrations [1][2] makes this compound a cleaner pharmacological tool compared to broader-acting acridine derivatives like ACMA (AChE Ki = 49 nM) [3]. Researchers can procure this compound for studies where interference from cholinergic or adrenergic pathways must be minimized, ensuring more interpretable phenotypic readouts.

Quote Request

Request a Quote for 6-chloro-2-methoxy-N-methylacridin-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.